
4-(Isopropylamino)-4-oxobutanoic acid
Overview
Description
4-(Isopropylamino)-4-oxobutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an isopropylamino group attached to the fourth carbon of a butanoic acid chain, with a ketone functional group at the same position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isopropylamino)-4-oxobutanoic acid typically involves the reaction of succinic anhydride with isopropylamine to form 3-isopropylcarbamoyl propionic acid. This intermediate is then reduced using lithium aluminum hydride to yield the target compound . The reaction conditions require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: For industrial-scale production, alternative methods that are more cost-effective and environmentally friendly are preferred. One such method involves the use of tetrahydrofuran and acetic acid solution of hydrogen bromide as starting materials to prepare a novel intermediate, which is then converted to this compound . This method offers advantages such as mild reaction conditions, high yield, and suitability for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-(Isopropylamino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The isopropylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Isopropylamino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(Isopropylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These interactions can influence cellular processes and biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
4-(Isopropylamino)-1-butanol: An intermediate in the synthesis of 4-(Isopropylamino)-4-oxobutanoic acid.
4-(Isopropylamino)phenylboronic acid: A compound with similar structural features but different functional groups.
Phenylboronic acid: A boronic acid with a phenyl group, used in organic synthesis.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in both research and industry.
Biological Activity
4-(Isopropylamino)-4-oxobutanoic acid, also known by its CAS number 6622-04-4, is an organic compound with a unique structure that includes an isopropylamino group and a keto acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biochemical pathways and receptors.
Chemical Structure and Properties
The molecular formula of this compound is C7H13NO3. Its structure features a carbon backbone with a carboxylic acid group and a ketone at the fourth position, which contributes to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C7H13NO3 |
Molecular Weight | 159.19 g/mol |
CAS Number | 6622-04-4 |
Solubility | Soluble in water |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. It is thought to act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites that can influence cellular processes and biochemical pathways.
Key Mechanisms:
- Enzyme Interaction : The compound may interact with enzymes that play roles in metabolic pathways, potentially modulating their activity.
- Receptor Binding : Initial studies suggest that it may bind to neurotransmitter receptors, influencing physiological responses such as neurotransmission.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Potential : Investigations into its anticancer properties have revealed that it may inhibit cell proliferation in certain cancer cell lines, indicating its potential as a therapeutic agent in oncology.
- Neuroprotective Effects : The compound's interaction with neurotransmitter systems suggests it may have neuroprotective effects, which could be beneficial in neurodegenerative diseases.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.
- Anticancer Research : In vitro experiments revealed that this compound reduced the viability of breast cancer cells by inducing apoptosis, highlighting its therapeutic potential in cancer treatment.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of succinic anhydride with isopropylamine, followed by reduction processes to yield the desired product. This synthetic route allows for the customization of the compound's structure to enhance its biological activity or optimize pharmacokinetic properties.
Properties
IUPAC Name |
4-oxo-4-(propan-2-ylamino)butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-5(2)8-6(9)3-4-7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXVBVRIVMJAMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20288540 | |
Record name | 4-oxo-4-(propan-2-ylamino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20288540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6622-04-4 | |
Record name | NSC56468 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56468 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-oxo-4-(propan-2-ylamino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20288540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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